molecular formula C20H26ClNO2 B1664379 Adiphenine hydrochloride CAS No. 50-42-0

Adiphenine hydrochloride

Cat. No.: B1664379
CAS No.: 50-42-0
M. Wt: 347.9 g/mol
InChI Key: LKPINBXAWIMZCG-UHFFFAOYSA-N
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Description

Adiphenine hydrochloride, also known as diphenylacetic acid 2-(diethylamino)ethyl ester hydrochloride, is a compound with the molecular formula C20H25NO2.HCl. It is primarily known for its use as a local anesthetic and spasmolytic agent. This compound functions by inhibiting nicotinic acetylcholine receptors, which reduces the frequency of acetylcholine-induced single-channel currents .

Mechanism of Action

Target of Action

Adiphenine hydrochloride primarily targets the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in the transmission of signals in the nervous system.

Mode of Action

This compound acts as a non-competitive inhibitor of the nAChR . This means it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity. Specifically, it has been found to inhibit the α1, α3β4, α4β2, and α4β4 subtypes of the nAChR .

Biochemical Analysis

Biochemical Properties

Adiphenine hydrochloride plays a significant role in biochemical reactions by acting as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChR). It interacts with various enzymes, proteins, and other biomolecules, including α1, α3β4, α4β2, and α4β4 subtypes of nAChR, with IC50 values of 1.9, 1.8, 3.7, and 6.3 µM, respectively . These interactions result in the inhibition of acetylcholine-induced single-channel currents, leading to its antispasmodic and anticonvulsant effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It reduces muscle tone in the gastrointestinal tract, bile duct, gallbladder, bronchi, and bladder . Additionally, it influences cell function by causing mydriasis (pupil dilation), increasing intraocular pressure, and inducing paralysis of accommodation . These effects are mediated through its interaction with nicotinic acetylcholine receptors, leading to changes in cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a non-competitive inhibitor of nicotinic acetylcholine receptors. It binds to these receptors and decreases the frequency of acetylcholine-induced single-channel currents . This inhibition is achieved through different molecular mechanisms, including the reduction of cluster duration and an increase in the decay rate of acetylcholine-induced currents . These interactions result in the compound’s antispasmodic and local anesthetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to reduce muscle tone in various tissues, and its effects can be observed shortly after administration The stability and degradation of this compound over time have not been extensively studied

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces muscle tone and exhibits antispasmodic effects . At higher doses, it may cause toxic or adverse effects, including increased intraocular pressure and paralysis of accommodation

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is known to act as a local anesthetic and reduce acetylcholine-induced single-channel currents, but specific targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been identified

Preparation Methods

Adiphenine hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of diphenylacetic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Adiphenine hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Scientific Research Applications

Adiphenine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Adiphenine hydrochloride is similar to other compounds that inhibit nicotinic acetylcholine receptors, such as dicycloverine and proadifen. it is unique in its specific binding affinity and inhibitory effects on different nAChR subtypes . Other similar compounds include:

This compound’s unique properties make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2-(diethylamino)ethyl 2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPINBXAWIMZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045880
Record name Adiphenine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50-42-0
Record name Adiphenine hydrochloride
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Record name Adiphenine hydrochloride [USAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adiphenine hydrochloride
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Record name Adiphenine hydrochloride
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Record name Adiphenine hydrochloride
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Record name Adiphenine hydrochloride
Source European Chemicals Agency (ECHA)
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Record name ADIPHENINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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